molecular formula C14H19NO3 B1648823 Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate

Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate

カタログ番号: B1648823
分子量: 249.3 g/mol
InChIキー: QNUWRKPXOKSTET-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate (CAS 1185038-20-3) is a benzoate ester derivative with a pyrrolidin-3-ylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₂₀ClNO₃ when in hydrochloride salt form . Pyrrolidine derivatives are widely explored for their biological activities, including roles in central nervous system (CNS) therapeutics and enzyme inhibition .

特性

分子式

C14H19NO3

分子量

249.3 g/mol

IUPAC名

ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate

InChI

InChI=1S/C14H19NO3/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11/h3-6,11,15H,2,7-10H2,1H3

InChIキー

QNUWRKPXOKSTET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2

正規SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

Example Compound: SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

  • Key Structural Differences : SABA1 replaces the pyrrolidine group with a sulfonamidobenzamide (SABA) core and a chloro substituent.
  • Activity : SABA1 exhibits antimicrobial activity against efflux-compromised E. coli (MIC: 0.45–0.9 mM) . The sulfonamide group likely enhances membrane permeability, a feature absent in the pyrrolidine-containing target compound.
  • Implications : The sulfonamide moiety in SABA1 may improve bacterial targeting compared to the pyrrolidine group, which is more commonly associated with CNS penetration .

Aquaporin-3 (AQP3) Inhibitors

Example Compound: DFP00173 (Ethyl 4-(carbamoylamino)benzoate derivative)

  • Key Structural Differences : DFP00173 contains a urea linker and a 2,6-dichlorophenyl group, contrasting with the pyrrolidine-methoxy linker in the target compound.
  • Activity : DFP00173 is a potent AQP3 inhibitor (IC₅₀ < 1 µM), with the urea linker critical for binding to the aquaporin channel .

Aldose Reductase (ALR2) Inhibitors

Example Compound : Ethyl 4-[5-(2-methoxy-2-oxoethylidene)-2-(4-methylbenzamido)-4-oxothiazolidin-3-yl]benzoate (4d)

  • Key Structural Differences: Compound 4d incorporates a thiazolidinone ring and a methoxy-oxoethylidene group, diverging from the pyrrolidine moiety.
  • Activity : 4d inhibits ALR2 with an IC₅₀ of 0.28 µM, outperforming the reference drug sorbinil .
  • Implications: The thiazolidinone ring in 4d enhances enzyme binding, whereas the pyrrolidine group in the target compound may prioritize different metabolic pathways or solubility profiles .

Resin Cement Co-initiators

Example Compound: Ethyl 4-(dimethylamino)benzoate

  • Key Structural Differences: Replaces the pyrrolidine-methoxy group with a dimethylamino substituent.
  • Activity: Exhibits higher reactivity in resin cements than 2-(dimethylamino)ethyl methacrylate, achieving superior physical properties (e.g., degree of conversion) .
  • Implications: The dimethylamino group enhances electron donation, accelerating polymerization. The pyrrolidine-methoxy group may offer reduced reactivity but improved stability in biomedical materials .

Pyrazole-Containing Analogs

Example Compounds: Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (38) and Ethyl 4-((1,1,1,2-tetrafluoro-3-(3-phenyl-1H-pyrazol-1-yl)propan-2-yl)oxy)benzoate (39)

  • Key Structural Differences : These compounds feature tetrafluoropropane and pyrazole substituents instead of pyrrolidine.
  • Implications : Fluorinated groups enhance metabolic stability and lipophilicity, whereas pyrrolidine may improve solubility or bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。